molecular formula C4H8O3S B8577577 (R)-2-Hydroxy-3-(methylthio)propionic acid

(R)-2-Hydroxy-3-(methylthio)propionic acid

Cat. No. B8577577
M. Wt: 136.17 g/mol
InChI Key: OEFRJRLPHLHRLE-VKHMYHEASA-N
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Patent
US08937083B2

Procedure details

To a stirred solution of sodium hydride (0.176 g, 4.41 mmol) in DMF (5 mL) was added a solution of 2-hydroxy-3-(methylthio)propanoic acid (0.25 g, 1.836 mmol) in 1 mL DMF at 25° C. and stirred for 10 min Vigorous bubbling was observed upon addition of NaH. Then iodomethane (0.126 mL, 2.020 mmol) was added and the solution was stirred at 25° C. overnight. The reaction was quenched by addition of 2 N HCl, extracted with 3×10 mL of EtOAc, the combined organic layers were washed with water (2×20 mL), concentrated and purified by column chromatography, eluted with 0-100% EtOAc/hexane, gave 2-methoxy-3-(methylthio)propanoic acid (126 mg, 0.839 mmol, 45.7% yield) as colorless oil: 1H NMR (400 MHz, CDCl3) δ 9.10 (s, 1H), 4.03 (dd, J=6.9, 4.4 Hz, 1H), 3.51 (s, 3H), 2.98-2.93 (m, 1H), 2.86 (dd, J=14.1, 6.9 Hz, 1H), 2.21 (s, 3H); EIMS m/z 150.
Quantity
0.176 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.126 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH:4]([CH2:8][S:9][CH3:10])[C:5]([OH:7])=[O:6].I[CH3:12]>CN(C=O)C>[CH3:12][O:3][CH:4]([CH2:8][S:9][CH3:10])[C:5]([OH:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
0.176 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.25 g
Type
reactant
Smiles
OC(C(=O)O)CSC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.126 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Vigorous bubbling
ADDITION
Type
ADDITION
Details
was observed upon addition of NaH
STIRRING
Type
STIRRING
Details
the solution was stirred at 25° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 2 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×10 mL of EtOAc
WASH
Type
WASH
Details
the combined organic layers were washed with water (2×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography
WASH
Type
WASH
Details
eluted with 0-100% EtOAc/hexane

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(C(=O)O)CSC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.839 mmol
AMOUNT: MASS 126 mg
YIELD: PERCENTYIELD 45.7%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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